molecular formula C12H14O4 B14388401 Oxan-2-yl 3-(furan-2-yl)prop-2-enoate CAS No. 90073-21-5

Oxan-2-yl 3-(furan-2-yl)prop-2-enoate

Cat. No.: B14388401
CAS No.: 90073-21-5
M. Wt: 222.24 g/mol
InChI Key: OHBIZECQNOGGJZ-UHFFFAOYSA-N
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Description

Oxan-2-yl 3-(furan-2-yl)prop-2-enoate is an organic ester compound characterized by a propenoate backbone substituted with a furan-2-yl group at the β-position and an oxan-2-yl (tetrahydrofuran-2-yl) ester moiety. This structure combines the electron-rich aromaticity of the furan ring with the steric and electronic effects of the oxan-2-yl group, making it a candidate for applications in pharmaceuticals, agrochemicals, or material science.

Properties

CAS No.

90073-21-5

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

oxan-2-yl 3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C12H14O4/c13-11(7-6-10-4-3-9-14-10)16-12-5-1-2-8-15-12/h3-4,6-7,9,12H,1-2,5,8H2

InChI Key

OHBIZECQNOGGJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC(=O)C=CC2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxan-2-yl 3-(furan-2-yl)prop-2-enoate typically involves the esterification of 3-(furan-2-yl)prop-2-enoic acid with oxan-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Oxan-2-yl 3-(furan-2-yl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Oxan-2-yl 3-(furan-2-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Oxan-2-yl 3-(furan-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s furan ring can participate in π-π interactions with aromatic residues in proteins, while the propenoate group can undergo Michael addition reactions with nucleophilic sites in biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Fluorophenyl and cyano substituents (e.g., in and ) introduce electron-withdrawing effects, altering reactivity and stability .

Thermodynamic Properties: Ethyl-2-cyano-3-(furan-2-yl)prop-2-enoate (ECFP) exhibits distinct heat capacities and entropy values due to the cyano group’s polarity, suggesting that this compound may have lower polarity and higher thermal stability .

Biological and Industrial Applications: Compounds like 3-methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate (IMC) are used as UV filters, whereas furan-containing esters are explored for pharmaceutical applications (e.g., antimicrobial or anti-inflammatory agents) .

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